2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine
Description
The compound 2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine (CAS: 1097036-91-3, molecular formula: C₁₅H₁₇N₅) features a pyrrolo[2,3-d]pyrimidine core with three methyl groups at positions 2, 5, and 6, a 2-(pyridin-2-yl)ethyl substituent at position 7, and an imine functional group at position 4 . This structural configuration distinguishes it from related analogs, which often feature amines or aryl groups at position 3.
Properties
IUPAC Name |
2,5,6-trimethyl-7-(2-pyridin-2-ylethyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-10-11(2)21(9-7-13-6-4-5-8-18-13)16-14(10)15(17)19-12(3)20-16/h4-6,8H,7,9H2,1-3H3,(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHZDKZJNQTISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC(=NC(=C12)N)C)CCC3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and 1,3-dicarbonyl compounds
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to facilitate the handling of potentially hazardous reagents. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolo[2,3-d]pyrimidine core, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects on cellular pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Substituent Variations
The pyrrolo[2,3-d]pyrimidine scaffold is versatile, with modifications at positions 4, 5, 6, and 7 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis:
Impact of Position 4 Functional Groups
- Imine vs. For example, 4-amino-pyrrolo[2,3-d]pyrimidines (e.g., in ) exhibit improved enzymatic stability over adenosine analogs, suggesting that the imine group could alter pharmacokinetic profiles .
- Aryl Substituents: Compounds like 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines () demonstrate nanomolar inhibition of EGF-R tyrosine kinase, highlighting the importance of aromatic groups at position 4 for kinase targeting .
Role of Position 7 Substituents
- 2-(Pyridin-2-yl)ethyl: This substituent in the target compound may enhance solubility or target binding through π-π interactions, as seen in analogs like 5,6-dimethyl-N-(2-morpholinoethyl)-7-(pyridin-2-yl) (CAS: 900881-00-7), which incorporates a morpholinoethyl group for improved cell permeability .
- Halogenated Derivatives : Bromine or iodine at position 5 (e.g., 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine ) are associated with antiviral activity, suggesting halogenation could be a strategy for optimizing the target compound .
Challenges and Innovations
Kinase Inhibition Potential
- The target compound’s pyridinyl-ethyl group resembles 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines (), which bind ATP pockets in kinases.
- Antalarmin and CP-154,526 () demonstrate that bulky aryl groups at position 7 enhance receptor binding, suggesting the target compound’s pyridinyl-ethyl group might offer a balance between bulk and solubility .
Biological Activity
2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in inhibiting key protein kinases relevant to various diseases.
Chemical Structure and Properties
The molecular formula for this compound is C16H19N5, with a molecular weight of 283.36 g/mol. The compound is characterized by its unique pyrrolo-pyrimidine scaffold that contributes to its biological activity.
Inhibition of Protein Kinases
Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidines as inhibitors of calcium-dependent protein kinases (CDPKs), particularly in the context of malaria treatment. The compound has been tested for its inhibitory activity against Plasmodium falciparum CDPK4 and CDPK1.
- In vitro Studies : A series of related compounds demonstrated IC50 values ranging from 0.210 to 0.589 μM against these kinases, indicating significant potency in inhibiting their activity .
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Another area of research has focused on the inhibition of VEGFR-2, a critical target in cancer therapy. Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have shown promising results in inhibiting VEGFR-2 with improved potency compared to standard treatments.
- Comparative Potency : In a study involving multiple compounds, some derivatives exhibited up to 100-fold increased potency over semaxanib, a known VEGFR inhibitor . This suggests that modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance its efficacy against vascular-related diseases.
Case Study 1: Malaria Treatment
In a study investigating the effectiveness of pyrrolo[2,3-d]pyrimidines against malaria, several compounds were synthesized and evaluated for their ability to inhibit PfCDPK4. The findings showed that specific structural modifications could lead to enhanced binding affinity and inhibitory action against the target kinase .
Case Study 2: Cancer Therapeutics
Research has also explored the use of these compounds in cancer therapies targeting angiogenesis through VEGFR inhibition. The results indicated that certain derivatives not only inhibited VEGFR effectively but also demonstrated cytotoxic effects on cancer cell lines .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
